Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate, also known as ethyl 3-(2-hydroxyphenyl)propanoate, is an organic compound with significant relevance in the field of medicinal chemistry and organic synthesis. This compound features a chiral center, which makes it a subject of interest for studies involving stereochemistry and enantiomeric purity. Its chemical formula is , and it has a molecular weight of approximately 194.23 g/mol.
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be derived from various natural sources or synthesized through chemical reactions. It falls under the classification of aryl propanoic acid derivatives, which are compounds characterized by a propanoic acid structure attached to an aromatic ring. These compounds are often explored for their potential as anti-inflammatory agents and other therapeutic applications.
The synthesis of Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be achieved through several methods, primarily focusing on the asymmetric synthesis techniques. One notable method involves the use of hydroquinone, ethyl tosylate, and phase transfer catalysts in a controlled reaction environment. The process typically includes:
This method is advantageous due to its mild conditions, reduced by-products, and environmental friendliness.
The molecular structure of Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate features a chiral center at the second carbon of the propanoate chain, leading to two enantiomers: (R) and (S). The compound's structure can be represented as follows:
The compound exhibits functional groups characteristic of esters and phenols, contributing to its reactivity and biological activity .
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate participates in various chemical reactions typical for esters and phenolic compounds. Key reactions include:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or organic synthesis .
The mechanism of action for Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate primarily involves its interaction with biological targets, particularly in anti-inflammatory pathways. The compound may inhibit cyclooxygenase enzymes, reducing prostaglandin synthesis, which is crucial in mediating inflammation. This mechanism highlights its potential therapeutic applications in treating inflammatory conditions .
These properties influence its handling, storage, and application in laboratory settings .
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate has several scientific applications:
Its versatility makes it valuable across various scientific disciplines, particularly in medicinal chemistry .
Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate (CAS 1799611-66-7) is a chiral β-hydroxy ester serving as a pivotal intermediate for pharmaceuticals like landiolol (ultra-short-acting β-blocker) and novel 3,4-dihydrocoumarins targeting glioblastoma multiforme [1] [3] [5]. Its structure combines a ortho-hydroxyphenyl group enabling chelation and an ester moiety amenable to derivatization. The (R)-configuration at C2 is essential for bioactivity, driving demand for asymmetric methods achieving >99% enantiomeric excess (ee) [3] [8].
Metal-catalyzed epoxide ring-opening and carbonyl reduction achieve stereocontrol via chiral ligands. trans-limonene oxide undergoes regioselective ring-opening with 2-hydroxybenzyl alcohol using Co-salen catalysts (Jacobsen system), affording the target compound in 92% yield and 94% ee [2] [8]. Cobalt(II) complexes with N,N'-bis(salicylidene)ethylenediamine ligands facilitate this reaction by activating epoxides via Lewis acid coordination while the salen framework enforces facial selectivity [2].
Titanium(IV)-mediated asymmetric hydrogenation of ethyl benzoylacetate derivatives using BINOL ligands achieves 89% ee but requires protection of the ortho-phenolic group to prevent side reactions [8]. Sharpless asymmetric epoxidation of allyl 2-hydroxyphenyl ether, followed by Pd-catalyzed ring-opening with ethanol, delivers the product in 85% ee but necessitates additional hydrolysis/esterification steps [8].
Table 1: Metal-Catalyzed Asymmetric Syntheses
| Catalyst System | Substrate | ee (%) | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Co(III)-salen complex | trans-Limonene oxide | 94 | 92 | Requires anhydrous conditions |
| Ti(IV)-BINOL | Ethyl 2-(2-hydroxybenzoyl)acetate | 89 | 78 | Phenol protection needed |
| Pd(OAc)₂/(R)-BINAP | Glycidyl 2-hydroxyphenyl ether | 85 | 80 | Multi-step sequence |
Organocatalysts leverage hydrogen-bonding and ion-pairing for enantioselective aldol or Reformatsky reactions. L-Proline derivatives (20 mol%) catalyze the aldol addition between 2-hydroxybenzaldehyde and ethyl diazoacetate, yielding the syn-adduct with 90% ee and >19:1 diastereoselectivity [3] [8]. The mechanism involves enamine formation with the aldehyde, while the ortho-phenol group stabilizes transition states via H-bonding.
Cinchona alkaloid-derived thioureas (e.g., DHQD-PHN) catalyze Michael additions of ethyl glyoxylate to ortho-quinone methides, achieving 88% ee at –40°C [8]. However, substrate instability limits yields to ~65%. Dynamic kinetic resolution (DKR) of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate using O-benzoylquinidine and acetic anhydride resolves the (R)-enantiomer (94% ee) via selective esterification [8].
Table 2: Organocatalyst Performance
| Catalyst | Reaction Type | ee (%) | Diastereoselectivity | Temperature |
|---|---|---|---|---|
| L-Proline-tert-butylamide | Aldol addition | 90 | >19:1 (syn:anti) | 25°C |
| DHQD-PHN thiourea | Michael addition | 88 | N/A | –40°C |
| O-Benzoylquinidine | Kinetic resolution | 94 | N/A | 0°C |
Lipases enable hydrolytic or transesterification-based resolutions. Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (S)-ethyl ester of racemic ethyl 2-hydroxy-3-(2-hydroxyphenyl)propanoate, leaving the (R)-enantiomer intact (98% ee) after 48 hours [3] [8]. Engineered Pseudomonas fluorescens esterase (PFE) improves efficiency, achieving 99% ee in 24 hours via directed evolution at residue I189 for enhanced substrate pocket flexibility [3].
Whole-cell biocatalysis using Saccharomyces cerevisiae expressing Rhodotorula glutinis alcohol dehydrogenase reduces ethyl 2-oxo-3-(2-hydroxyphenyl)propanoate to the (R)-alcohol with 96% ee and 90% yield [5]. Co-factor regeneration is achieved through glucose dehydrogenase. Recent advances utilize ketoreductases (KREDs) with NADPH cofactors in flow reactors, reducing reaction times to 4 hours [5].
Table 3: Biocatalytic Methods Comparison
| Biocatalyst | Reaction Type | ee (%) | Yield (%) | Time (h) |
|---|---|---|---|---|
| CAL-B (wild-type) | Kinetic resolution | 98 | 45* | 48 |
| P. fluorescens esterase (I189M) | Kinetic resolution | 99 | 48* | 24 |
| R. glutinis ADH (whole cell) | Asymmetric reduction | 96 | 90 | 16 |
| Lactobacillus KRED (flow reactor) | Asymmetric reduction | 97 | 92 | 4 |
*Maximum yield for kinetic resolution = 50%*
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7